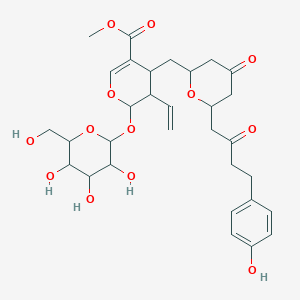
Hydrangenoisde A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrangenoside A is a secoiridoid glycoside compound isolated from the leaves of Hydrangea macrophylla subsp. serrata. It is known for its potential biological activities, including anti-photoaging effects on UVB-irradiated human fibroblasts .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Hydrangenoside A involves the extraction of Hydrangea macrophylla subsp. serrata leaves. The leaves are collected and extracted with methanol. After removing the solvent, the residue is suspended in water and extracted with n-butanol. The n-butanol extract is then subjected to silica gel column chromatography and preparative high-performance liquid chromatography to isolate Hydrangenoside A .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of Hydrangenoside A. The compound is primarily obtained through laboratory extraction and purification processes from plant sources.
Análisis De Reacciones Químicas
Types of Reactions
Hydrangenoside A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activities.
Common Reagents and Conditions
Common reagents used in the reactions involving Hydrangenoside A include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of Hydrangenoside A depend on the specific reaction conditions and reagents used. These products often include modified glycoside derivatives with enhanced biological properties.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Hydrangenoside A exerts its effects through various molecular targets and pathways. It has been shown to suppress the production of reactive oxygen species and inhibit the activation of activator protein-1 and signal transduction and activation of transcription 1. These actions help reduce UVB-induced skin damage and promote the production of pro-collagen Type I and hyaluronic acid .
Comparación Con Compuestos Similares
Hydrangenoside A is unique compared to other secoiridoid glycosides due to its specific structure and biological activities. Similar compounds include:
Hydrangenoside C: Another glycoside isolated from Hydrangea macrophylla subsp.
Thunberginol A and C: Compounds with anti-inflammatory and antioxidant activities, also isolated from the same plant species.
Cudrabibenzyl A: A glycoside with potential anti-inflammatory effects.
Hydrangenoside A stands out due to its potent anti-photoaging effects and its ability to modulate various molecular pathways involved in skin protection .
Propiedades
Número CAS |
74474-42-3 |
|---|---|
Fórmula molecular |
C31H40O13 |
Peso molecular |
620.6 g/mol |
Nombre IUPAC |
methyl 3-ethenyl-4-[[6-[4-(4-hydroxyphenyl)-2-oxobutyl]-4-oxooxan-2-yl]methyl]-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate |
InChI |
InChI=1S/C31H40O13/c1-3-22-23(13-21-12-19(35)11-20(42-21)10-18(34)9-6-16-4-7-17(33)8-5-16)24(29(39)40-2)15-41-30(22)44-31-28(38)27(37)26(36)25(14-32)43-31/h3-5,7-8,15,20-23,25-28,30-33,36-38H,1,6,9-14H2,2H3 |
Clave InChI |
BAKYVUHOODEWGV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=COC(C(C1CC2CC(=O)CC(O2)CC(=O)CCC3=CC=C(C=C3)O)C=C)OC4C(C(C(C(O4)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-{(E)-[([1,1'-Biphenyl]-4-yl)methylidene]amino}phenyl)prop-2-enoic acid](/img/structure/B14450436.png)
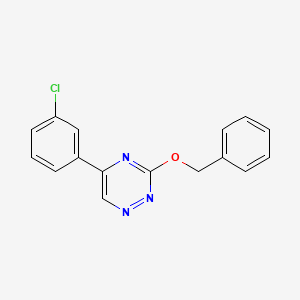
![6-(Morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazine-3-carboxamide](/img/structure/B14450446.png)

![1,2-Ethanediamine, N,N'-bis[(6-methyl-2-pyridinyl)methyl]-](/img/structure/B14450461.png)
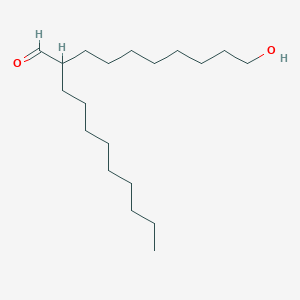
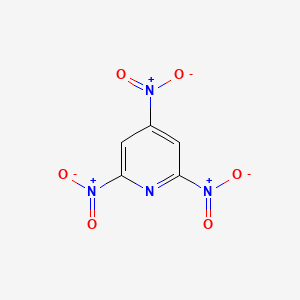
![1-[(2-Carboxyethyl)(methyl)carbamoyl]-L-proline](/img/structure/B14450469.png)
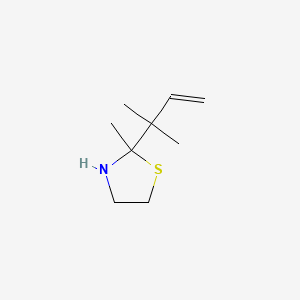
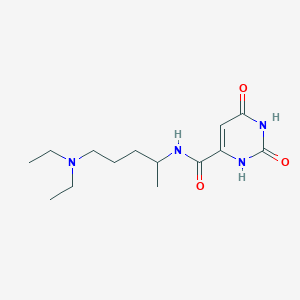
![3-Methyl-2-(thiophen-2-YL)-3H-naphtho[1,2-D]imidazole](/img/structure/B14450503.png)
![N-[3-(Dioctadecylamino)propyl]-2-methylprop-2-enamide](/img/structure/B14450507.png)
![3-Chloro-6-[(naphthalen-2-yl)oxy]pyridazine](/img/structure/B14450509.png)
